molecular formula C₃₀H₄₈O₃ B1140399 3β-Acetoxyergosta-7,22-dien-5α-ol CAS No. 60045-90-1

3β-Acetoxyergosta-7,22-dien-5α-ol

Cat. No. B1140399
CAS RN: 60045-90-1
M. Wt: 456.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of steroidal compounds closely related to 3β-Acetoxyergosta-7,22-dien-5α-ol involves complex chemical processes. For instance, the synthesis of (22R,23R)-3β-hydroxy-22,23-epoxy-5α-ergost-8(14)-en-15-one from (22A)-3β-acetoxy-5α-ergosta-7,14,22-triene was improved by optimizing the stages of obtaining and isomerization. The introduction of the (22R,23R)-epoxide cycle was carried out by alkaline treatment of an intermediate compound (Mehtiev, Timofeev, & Misharin, 2008).

Molecular Structure Analysis

The molecular structure of related compounds shows important conformational differences, highlighting the mobility of the conformation of rings and the possibility of intramolecular hydrogen bonds. For example, the x-ray structural investigation of 3β-acetoxy-22S,25-epoxyholosta-7,9(11)-dien-17α-ol revealed significant conformational differences from its 17-deoxy derivative (Il'in, Reshetnyak, Oleinikova, & Struchkov, 1992).

Chemical Reactions and Properties

Chemical reactions involving steroidal compounds such as hydroboration, dehydrobromination, and hydroxylation are pivotal in modifying the chemical structure to achieve desired properties. These reactions are stereoselective and regioselective, allowing for the preparation of specific hydroxy-steroids and dienes with unique properties (Barton, Poyser, & Sammes, 1972).

Scientific Research Applications

Ergosterol Peroxide: Biological Activities

Ergosterol peroxide, a sterol similar in structure to 3β-Acetoxyergosta-7,22-dien-5α-ol, has been found in medicinal mushrooms and exhibits a range of biological effects, including antimicrobial, cytotoxic, immunosuppressive, and other activities. This compound is a promising candidate for drug development, highlighting the potential health-promoting effects of medicinal mushrooms (Merdivan & Lindequist, 2017).

Androgen Regulation and Brain Function

Steroids, including metabolites of dihydrotestosterone, play critical roles in regulating brain function, stress responses, immune function, cognition, and neural protection. This suggests that steroidal compounds, similar to 3β-Acetoxyergosta-7,22-dien-5α-ol, could have significant impacts on neuroendocrinology and related physiological processes (Handa et al., 2008).

Metabolic Pathways and Health

The metabolism of sterols and related compounds involves complex pathways that have implications for health and disease. For example, β-hydroxybutyrate and its polymers play roles in health and disease, including energy metabolism and mitochondrial function, which could be relevant to understanding the actions of compounds like 3β-Acetoxyergosta-7,22-dien-5α-ol (Dedkova & Blatter, 2014).

Therapeutic and Pharmacological Potentials

Research into various steroidal compounds has uncovered their potential therapeutic and pharmacological applications, such as cytotoxic and antitumor properties, highlighting the possibility for compounds like 3β-Acetoxyergosta-7,22-dien-5α-ol to contribute to anticancer strategies (Khan et al., 2016).

properties

IUPAC Name

[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19(3)8-9-20(4)24-10-11-25-23-17-28(32)27-16-22(33-21(5)31)12-14-30(27,7)26(23)13-15-29(24,25)6/h8-9,17-20,22,24-28,32H,10-16H2,1-7H3/b9-8+/t19-,20+,22-,24+,25-,26-,27?,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPKARFFYJNCOB-FBLWOKFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4C3(CCC(C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H](C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Q & A

Q1: What is the significance of 3β-Acetoxyergosta-7,22-dien-5α-ol in Ganoderma lingzhi identification?

A: The research identified 73 triterpenoid compounds within 150 Ganoderma strains, with 3β-Acetoxyergosta-7,22-dien-5α-ol being one of 16 key compounds for accurate G. lingzhi identification []. This suggests that the presence and relative content of this specific triterpenoid, along with the others identified, contribute to the unique chemical fingerprint of G. lingzhi compared to other Ganoderma species.

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